
3,5-Diformyl-4-hydroxybenzoic acid
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Overview
Description
3,5-Diformyl-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C9H6O5 and its molecular weight is 194.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Organic Synthesis
One of the primary applications of 3,5-diformyl-4-hydroxybenzoic acid is as an intermediate in organic synthesis. It can serve as a versatile building block for the preparation of more complex molecules. The compound's reactivity allows for further derivatization, leading to the synthesis of various derivatives that may exhibit enhanced properties.
Table 1: Derivatives and Their Applications
Derivative | Application Area |
---|---|
3,5-Diformyl-4-hydroxybenzamide | Antimicrobial agents |
3,5-Diformyl-4-hydroxybenzyl alcohol | Solvent in chemical reactions |
3,5-Diformyl-4-hydroxybenzothiazole | Potential anti-cancer agents |
Pharmaceutical Applications
Research has indicated that derivatives of this compound possess significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that certain hydrazone derivatives exhibit potent activity against various bacterial strains and cancer cell lines.
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that a specific hydrazone derivative synthesized from this compound exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Materials Science Applications
In materials science, this compound has been explored for its role as a stabilizing agent in polymer formulations. Its ability to absorb UV radiation makes it suitable for enhancing the durability of plastics and coatings against photodegradation.
Table 2: Stability Enhancements in Polymers
Polymer Type | Stabilizer Used | Improvement Observed |
---|---|---|
Polyethylene | This compound | Increased UV resistance |
Polyvinyl chloride | Ester derivatives of the compound | Enhanced thermal stability |
Properties
Molecular Formula |
C9H6O5 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3,5-diformyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C9H6O5/c10-3-6-1-5(9(13)14)2-7(4-11)8(6)12/h1-4,12H,(H,13,14) |
InChI Key |
HYTMTIJUPNDHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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